Prostaglandin E2-d4 is classified as a prostaglandin, which belongs to a group of bioactive lipids derived from arachidonic acid. It is specifically a stable isotope-labeled version of prostaglandin E2, characterized by the incorporation of four deuterium atoms at the 3, 3′, 4, and 4′ positions of the molecule. This modification enhances its stability and allows for precise quantification in mass spectrometry applications .
The synthesis of Prostaglandin E2-d4 typically involves the deuteration of prostaglandin E2. The methods can include:
The synthesis parameters often include temperature control, reaction time, and pH adjustments to optimize yield and purity .
Prostaglandin E2-d4 has a molecular formula of with a molecular weight of approximately 399.56 g/mol . The structure consists of:
The incorporation of deuterium affects the vibrational modes of the molecule, which can be analyzed using techniques such as infrared spectroscopy or nuclear magnetic resonance spectroscopy .
Prostaglandin E2-d4 participates in various chemical reactions typical for prostaglandins:
These reactions are critical for understanding its role in inflammation and other biological processes .
The mechanism of action for Prostaglandin E2-d4 is similar to that of prostaglandin E2. It primarily functions through binding to E-prostanoid receptors (EP1–EP4), which are G protein-coupled receptors. The activation of these receptors leads to various intracellular signaling cascades:
These pathways influence numerous physiological responses including vasodilation, increased vascular permeability, and modulation of immune responses .
Prostaglandin E2-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in biochemical assays and research settings .
Prostaglandin E2-d4 has several scientific applications:
Its role as a stable isotope-labeled compound enhances the accuracy and reliability of research findings related to prostaglandins .
PGE2-d4 (C₂₀H₂₈D₄O₅; molecular weight 356.50 g/mol) features deuterium atoms at the 3,3,4,4 positions of its carboxylic acid side chain, creating a mass shift of +4 Da compared to endogenous PGE2. This modification preserves the core structure: a cyclopentane ring with adjacent ketone and hydroxyl groups, and two hydrocarbon chains ending in carboxylic acid and hydroxyl moieties. The strategic deuteration minimally impacts steric and electronic properties while providing sufficient mass differentiation for mass spectrometry detection. The IUPAC name is 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-3,3,4,4-d₄ acid (CAS 34210-10-1), with deuterium atoms inducing only negligible isotopic effects (<1% chromatographic retention time differences) under optimized separation conditions. Purity exceeds >95% by HPLC, with strict absence of non-deuterated contaminants critical for analytical applications [4] [7] [8].
Table 1: Molecular Characteristics of Prostaglandin E2-d4
Property | Specification |
---|---|
Molecular Formula | C₂₀H₂₈D₄O₅ |
Exact Mass | 356.49 g/mol |
Deuterium Positions | 3,3,4,4 (carboxylic acid side chain) |
Unlabeled PGE2 CAS | 363-24-6 |
PGE2-d4 CAS | 34210-10-1 |
Chromatographic Behavior | Co-elutes with PGE2; +4 Da mass shift |
The synthesis of deuterated prostaglandins emerged in the 1970s following Sune Bergström’s structural elucidation of native prostaglandins (Nobel Prize, 1982). Early deuterated analogs used tritium (³H) for radioimmunoassays but posed handling challenges and lacked positional specificity. PGE₂-d₄ development paralleled advances in organic synthesis, enabling selective hydrogen-deuterium exchange at non-labile sites. By the 1990s, improved catalytic deuteration methods facilitated commercial production, coinciding with mass spectrometry (MS) becoming the gold standard for eicosanoid quantification. Key milestones include:
Deuterated prostaglandins resolved critical limitations of antibody-based detection (cross-reactivity, low sensitivity) and radioactive tracers (safety, poor resolution). Their adoption enabled absolute quantification of tissue PGE₂ levels down to picogram levels, revealing compartmentalized synthesis during inflammation [5] [7].
Stable isotope labeling (SIL) revolutionized lipid mediator research by enabling:
Table 2: Applications of Stable Isotope Labeling in Lipidomics
Application | Mechanism | Key Insight Enabled |
---|---|---|
Absolute Quantification | Internal standard spiking | Picogram-level PGE₂ detection in tissues |
Biosynthesis Tracing | Deuterated precursor (e.g., AA-d₈) | COX vs. non-enzymatic PGE₂ formation paths |
Degradation Kinetics | Pulse-chase with PGE₂-d₄ | 15-PGDH-mediated inactivation rates |
Esterified Pool Analysis | Base hydrolysis post-extraction | Detection of membrane-embedded PGE₂ |
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